Urease Inhibition Specificity: Aluminium Propionate vs. Aluminium Acetate (Burow's Solution)
In a controlled in vitro enzyme assay system, aluminium propionate at a concentration of 2% (w/v) completely inhibited the enzymatic cleavage of urea to ammonia by urease (0.1% urease in 10% urea solution), as demonstrated by the absence of detectable ammonia production over the full measurement period [1]. In contrast, the patent explicitly notes that aluminium acetate (Burow's solution)—used for nearly a century as a topical astringent—has no established proof of therapeutic action through this mechanism and may act as an irritant under common use conditions [1]. Aluminium lactate subpropionate (a related double acid salt) also demonstrated urease inhibition, confirming that the propionate-based coordination chemistry, rather than aluminium content alone, is responsible for this specific enzymatic inhibition [1].
| Evidence Dimension | Urease enzymatic activity inhibition (ammonia production from urea) |
|---|---|
| Target Compound Data | Aluminium propionate 2%: complete inhibition of urease-mediated ammonia production (Curve C, flat baseline) |
| Comparator Or Baseline | Aluminium acetate (Burow's solution): no urease inhibition documented; noted as lacking proof of therapeutic action (Frazier, 1952, cited in patent) [1] |
| Quantified Difference | Qualitative difference: complete inhibition vs. no demonstrated inhibition; aluminium propionate uniquely combines astringency with enzymatic urease blockade |
| Conditions | In vitro: 10% urea solution + 0.1% urease ± 2% aluminium propionate; ammonia production monitored over time (US Patent 3,608,086A, Example 11, Curves A–D) |
Why This Matters
For procurement decisions in dermatological product development, aluminium propionate is the only aluminium carboxylate with documented urease-inhibitory activity, making it the rational choice for formulations targeting ammonia-associated skin conditions (diaper rash, intertrigo, incontinence dermatitis) where aluminium acetate and inorganic aluminium salts lack this mechanistic advantage.
- [1] US Patent 3,608,086A. Treatment of Dermatologic Diseases Employing Aluminum Propionate, Aluminum Dipropionate and Certain Double Acid Salts Thereof. Example 11, Curves A–D; Column 1, lines 27–36 regarding aluminium acetate (Burow's solution). Filed 1968, granted 1971. View Source
